N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
Description
N1-(3-Methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 3-methoxyphenethyl group on the N1-position and a 2-methyl-4-nitrophenyl group on the N2-position.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-12-10-14(21(24)25)6-7-16(12)20-18(23)17(22)19-9-8-13-4-3-5-15(11-13)26-2/h3-7,10-11H,8-9H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCJHLHPNSVBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of 3-methoxyphenethylamine with 2-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related oxalamide derivatives and their distinguishing features:
Key Observations
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The target compound’s nitro group (-NO₂) is absent in most analogs, which typically feature halogens (-Cl, -F) or methoxy (-OCH₃) groups. EWGs like -NO₂ may enhance metabolic stability but could also increase toxicity risks compared to -OCH₃ or halogens.
Synthetic Yields and Methods :
- Oxalamides are typically synthesized via coupling reactions between amines and oxalyl chloride derivatives. The target compound’s nitro group may require protective strategies during synthesis, as seen in analogs with sensitive substituents (e.g., -CF₃ in 1c).
- Reported yields for similar compounds range from 35% (e.g., compound 17) to 64% (e.g., compound 28), suggesting moderate efficiency.
Flavoring Agents: S336 () demonstrates that oxalamides can act as umami agonists, though the target’s nitro group would likely disqualify it for food applications due to safety concerns.
Biological Activity
N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C18H19N3O5
- Molecular Weight : 357.4 g/mol
- CAS Number : 920222-61-3
The compound features both methoxy and nitro substituents on aromatic rings, which significantly influence its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biological responses.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Research indicates that compounds with similar structures often show significant effects against various bacterial strains.
Anticancer Activity
Research has explored the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects on cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through specific pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related oxalamides, showing promising results against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes.
- Cytotoxicity in Cancer Cells : Research involving a range of cancer cell lines indicated that this compound could reduce cell viability significantly at micromolar concentrations, highlighting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Applications in Scientific Research
This compound has several applications:
- Medicinal Chemistry : As a potential lead compound for drug development targeting microbial infections and cancer.
- Biochemical Assays : Used as a probe for studying enzyme activities and receptor interactions.
- Material Science : Investigated for its properties in creating novel materials with specific functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
